molecular formula C26H29N3O6S B13175646 (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B13175646
M. Wt: 511.6 g/mol
InChI Key: GNTAWJCNJONINB-JDRJUVJTSA-N
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Description

The compound (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid is a structurally complex molecule featuring:

  • A pyrrolidine core with stereochemical specificity (2R,3S,5R).
  • tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
  • A pyrazole moiety at the 5-position.
  • A thiophene substituent at the 2-position.
  • A carboxylic acid group at the 3-position.

Its molecular formula is C₂₆H₃₀N₂O₆S (molecular weight: 498.6 g/mol), and its unique stereochemistry and functionalization make it a candidate for applications in medicinal chemistry and catalysis .

Properties

Molecular Formula

C26H29N3O6S

Molecular Weight

511.6 g/mol

IUPAC Name

(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H29N3O6S/c1-25(2,3)35-23(32)26(17-28-13-8-12-27-28)15-19(22(30)31)21(20-11-7-14-36-20)29(26)24(33)34-16-18-9-5-4-6-10-18/h4-14,19,21H,15-17H2,1-3H3,(H,30,31)/t19-,21+,26+/m0/s1

InChI Key

GNTAWJCNJONINB-JDRJUVJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CC=N4

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and pyrazole rings through various coupling reactions. Protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn) are used to protect reactive sites during the synthesis. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The phenylmethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole and thiophene rings.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in diverse interactions, potentially modulating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Biological Activity

The compound (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid is a complex molecule featuring multiple functional groups that suggest potential biological activity. This article reviews the existing literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound is characterized by:

  • A pyrrolidine core with a carboxylic acid group.
  • A thiophene ring, which is often associated with diverse biological activities.
  • A pyrazole moiety that has been linked to various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxylic acids exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. For instance, studies have shown that compounds similar to the one demonstrated structure-dependent activity against pathogens such as Staphylococcus aureus and Candida auris .

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Klebsiella pneumoniaeModerate activity
Candida aurisEffective against resistant strains

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, derivatives containing thiophene and pyrazole rings have shown cytotoxic effects in human lung cancer cell lines (A549) with IC50 values indicating significant inhibition of cell proliferation . The mechanisms often involve apoptosis induction and disruption of cell cycle progression.

Cell LineIC50 Value (µM)Reference
A549 (lung cancer)4.37 ± 0.7
HepG2 (liver cancer)8.03 ± 0.5

Antioxidant Activity

The antioxidant capacity of compounds related to this structure has been evaluated using assays like the ABTS radical scavenging test. Some derivatives have been reported to exhibit better antioxidant activity than ascorbic acid, suggesting a promising application in combating oxidative stress-related diseases .

CompoundIC50 Value (µg/mL)Reference
Candidate 1028.23
Ascorbic Acid30.03

Case Studies

Several studies have synthesized and evaluated compounds with structural similarities to the target molecule:

  • Synthesis and Evaluation of Pyrrolidine Derivatives : A study synthesized various pyrrolidine derivatives and evaluated their antimicrobial and anticancer activities, finding significant efficacy against resistant strains and cancer cell lines .
  • Thiadiazole Derivatives : Research on thiadiazole derivatives revealed their potential as antitumor agents with mechanisms involving inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Heterocyclic Substitutions

CAS 1486472-96-1
  • Structure : (2R,3S,5S)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)-5-isobutyl-2-(oxazol-5-yl)pyrrolidine-3-carboxylic acid.
  • Key Differences : Replaces the target compound’s pyrazole and thiophene groups with oxazole and isobutyl substituents.
CAS 1486465-52-4
  • Structure : 5-(1H-pyrazol-1-ylmethyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid.
  • Key Differences : Lacks Boc and Cbz protecting groups.
  • Impact : Reduced steric bulk may improve solubility but decrease metabolic stability .

Variations in Protecting Groups

(2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
  • Structure : Similar Boc-protected pyrrolidine but lacks thiophene and pyrazole groups.
  • Impact : Simplified structure reduces synthetic complexity but limits interactions with aromatic-binding biological targets .

Stereochemical Variants

(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
  • Structure : Fluorenylmethyloxycarbonyl (Fmoc) protection with a 4-methoxyphenyl group.
  • Impact : The Fmoc group enhances UV activity for analytical tracking, while the methoxy group modulates electronic properties .

Data Tables for Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N/A C₂₆H₃₀N₂O₆S 498.6 Boc/Cbz protection, pyrazole, thiophene, (2R,3S,5R) stereochemistry
(2R,3S,5S)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)-5-isobutyl-2-(oxazol-5-yl)pyrrolidine-3-carboxylic acid 1486472-96-1 C₂₅H₃₂N₂O₇ 472.5 Oxazole, isobutyl, Boc/Cbz protection
5-(1H-pyrazol-1-ylmethyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid 1486465-52-4 C₁₃H₁₅N₃O₂S 293.3 Pyrazole, thiophene, no protecting groups

Research Findings and Implications

  • Stereochemistry : The (2R,3S,5R) configuration of the target compound confers distinct binding affinities compared to (2S,5S) or (2S,5R) isomers, as seen in analogs like (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid .
  • Functional Group Effects :
    • Pyrazole vs. Imidazole : Pyrazole-containing analogs (e.g., CAS 1486465-52-4) exhibit lower basicity than imidazole derivatives, influencing pH-dependent solubility .
    • Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-stacking interactions in biological systems compared to phenyl groups .
  • Protecting Groups : Boc/Cbz groups in the target compound improve stability during synthesis but may require deprotection steps for bioactive applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) and phenylmethoxycarbonyl (Cbz) protecting groups in this compound?

  • The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine), while the Cbz group is added using benzyl chloroformate in the presence of a base like NaHCO₃ . For sterically hindered positions (e.g., the pyrrolidine ring), microwave-assisted synthesis or elevated temperatures (40–60°C) may improve yields. Post-synthesis, confirm protection efficiency via LC-MS and ¹H NMR (e.g., Boc: δ ~1.4 ppm for tert-butyl protons; Cbz: δ ~5.1–5.3 ppm for benzyl CH₂) .

Q. How can the stereochemical integrity of the (2R,3S,5R) configuration be validated during synthesis?

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with enantiomerically pure standards . X-ray crystallography is definitive for absolute configuration confirmation, as demonstrated for similar pyrrolidine derivatives .

Q. What analytical methods are suitable for purity assessment and impurity profiling?

  • HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (30% → 70% over 25 min). Monitor at 254 nm.
  • LC-MS: Electrospray ionization (ESI+) to detect trace impurities (e.g., de-Boc or hydrolyzed Cbz byproducts) .
  • Stability-Indicating Assays: Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions identifies degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole and thiophene substituents in cross-coupling reactions?

  • The pyrazole’s N-H group (pKa ~14–16) can act as a directing group in Pd-catalyzed C–H activation, but steric hindrance from the adjacent Cbz group may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning . Thiophene’s electron-rich nature facilitates electrophilic substitutions (e.g., bromination), but regioselectivity must be confirmed via NOESY NMR to rule out π-stacking interactions with the pyrrolidine ring .

Q. What computational methods are effective for predicting the compound’s conformational stability and binding motifs?

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model low-energy conformers. Compare with experimental NOE correlations (e.g., key cross-peaks between thiophene and pyrrolidine protons in 2D NOESY) . Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes with pyrrolidine-binding pockets) can prioritize in vitro assays .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • The compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic Boc/Cbz groups) leads to pH-dependent solubility. Below pH 4, the carboxylic acid protonates, reducing aqueous solubility. Use co-solvents (e.g., DMSO:water 1:1) or micellar systems (e.g., 0.5% SDS) for in vitro assays. Document solvent effects via Hansen solubility parameters .

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